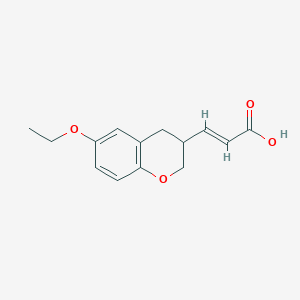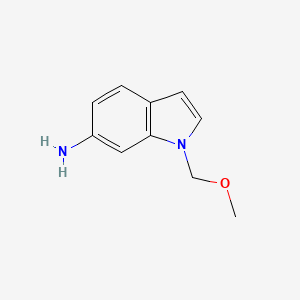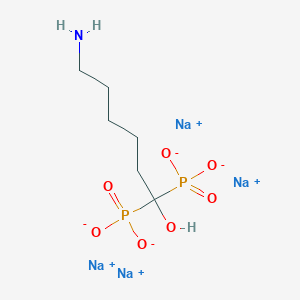
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the chromene derivative and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromene derivatives.
Applications De Recherche Scientifique
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with similar chromene and acrylic acid moieties.
Ferulic Acid: Contains an acrylic acid moiety and is known for its antioxidant properties.
Uniqueness
(2E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)acrylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H16O4 |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
(E)-3-(6-ethoxy-3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-6,8,10H,2,7,9H2,1H3,(H,15,16)/b6-3+ |
Clé InChI |
PIXSCANZRWFARH-ZZXKWVIFSA-N |
SMILES isomérique |
CCOC1=CC2=C(C=C1)OCC(C2)/C=C/C(=O)O |
SMILES canonique |
CCOC1=CC2=C(C=C1)OCC(C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)


![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)



![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)
